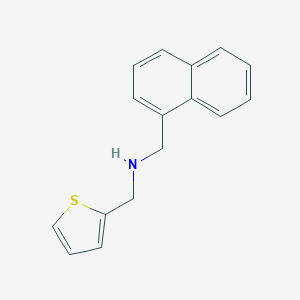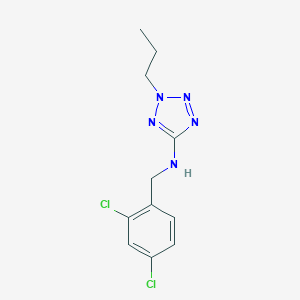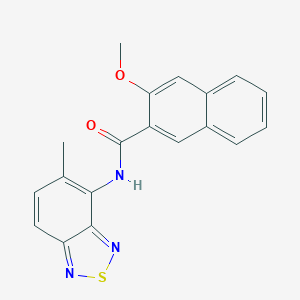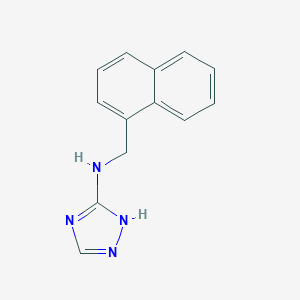![molecular formula C23H19N3O3S B279589 3-[5-(1,3-BENZOXAZOL-2-YL)-2-METHOXYPHENYL]-1-(2-PHENYLACETYL)THIOUREA](/img/structure/B279589.png)
3-[5-(1,3-BENZOXAZOL-2-YL)-2-METHOXYPHENYL]-1-(2-PHENYLACETYL)THIOUREA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-N’-(phenylacetyl)thiourea is a synthetic organic compound with the molecular formula C23H19N3O3S and a molecular weight of 417.48 g/mol This compound is characterized by the presence of a benzoxazole ring, a methoxyphenyl group, and a phenylacetyl thiourea moiety
Métodos De Preparación
The synthesis of N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-N’-(phenylacetyl)thiourea typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized by the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.
Introduction of the Methoxy Group: The methoxy group is introduced via methylation of the phenolic hydroxyl group using reagents such as methyl iodide in the presence of a base.
Formation of the Phenylacetyl Thiourea Moiety: This step involves the reaction of phenyl isothiocyanate with an amine derivative to form the thiourea linkage.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques .
Análisis De Reacciones Químicas
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-N’-(phenylacetyl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the thiourea moiety to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group, using reagents such as halides or nucleophiles.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to facilitate the desired transformations .
Aplicaciones Científicas De Investigación
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: It has shown potential as a probe for studying biological processes due to its ability to interact with specific biomolecules.
Mecanismo De Acción
The mechanism of action of N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-N’-(phenylacetyl)thiourea involves its interaction with specific molecular targets. In the context of its anticancer activity, the compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. This is achieved through the modulation of signaling pathways and the inhibition of key enzymes involved in cell proliferation . The benzoxazole ring and thiourea moiety play crucial roles in these interactions, contributing to the compound’s overall bioactivity.
Comparación Con Compuestos Similares
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-N’-(phenylacetyl)thiourea can be compared with other similar compounds, such as:
N-[3-(benzimidazol-2-ylamino)phenyl]amine: This compound also features a heterocyclic ring and has been studied for its anticancer properties.
N-[3-(benzoxazol-2-ylamino)phenyl]amine: Similar to the target compound, this derivative has shown potential in biological applications, particularly in cancer research.
The uniqueness of N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-N’-(phenylacetyl)thiourea lies in its specific structural features, which confer distinct chemical reactivity and biological activity compared to its analogs .
Propiedades
Fórmula molecular |
C23H19N3O3S |
|---|---|
Peso molecular |
417.5 g/mol |
Nombre IUPAC |
N-[[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl]-2-phenylacetamide |
InChI |
InChI=1S/C23H19N3O3S/c1-28-19-12-11-16(22-24-17-9-5-6-10-20(17)29-22)14-18(19)25-23(30)26-21(27)13-15-7-3-2-4-8-15/h2-12,14H,13H2,1H3,(H2,25,26,27,30) |
Clave InChI |
BXYILKRQLOBWTM-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3O2)NC(=S)NC(=O)CC4=CC=CC=C4 |
SMILES canónico |
COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3O2)NC(=S)NC(=O)CC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-methoxy-4-(2-thienylmethoxy)benzyl]-N-(tetrahydro-2-furanylmethyl)amine](/img/structure/B279507.png)

![2-({4-[(2-Chlorobenzyl)oxy]-3-methoxybenzyl}amino)-2-methyl-1-propanol](/img/structure/B279510.png)
![N-{5-bromo-2-[(4-fluorobenzyl)oxy]benzyl}-N-(2H-tetraazol-5-yl)amine](/img/structure/B279512.png)
![N-[4-(benzyloxy)-3-bromo-5-ethoxybenzyl]-N-(2H-tetraazol-5-yl)amine](/img/structure/B279513.png)
![N-[(5-bromo-2-phenylmethoxyphenyl)methyl]-2H-tetrazol-5-amine](/img/structure/B279514.png)
![N-[(3-BROMOPHENYL)METHYL]-2H-1,2,3,4-TETRAZOL-5-AMINE](/img/structure/B279515.png)

![N-[2-methoxy-4-(pentanoylamino)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B279524.png)

![5-(3-chloro-2-methylphenyl)-N-[4-(morpholin-4-yl)phenyl]furan-2-carboxamide](/img/structure/B279526.png)
![N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-bromobenzamide](/img/structure/B279527.png)

![N-[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B279534.png)
